molecular formula C10H12N2O2 B14161820 N-(2-methoxyphenyl)aziridine-1-carboxamide CAS No. 3647-16-3

N-(2-methoxyphenyl)aziridine-1-carboxamide

Cat. No.: B14161820
CAS No.: 3647-16-3
M. Wt: 192.21 g/mol
InChI Key: REOFILVLNKDTRH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)aziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)aziridine-1-carboxamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide. This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring, resulting in this compound.

Industrial Production Methods

Industrial production methods for aziridines, including this compound, often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risks associated with handling highly reactive intermediates and allows for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)aziridine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Ring-Opening: Common reagents include amines, alcohols, and thiols, typically under mild acidic or basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.

    Oxidation: N-(2-methoxyphenyl)aziridine-1-carboxylic acid.

    Reduction: N-(2-methoxyphenyl)aziridine-1-methanol.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)aziridine-1-carboxamide involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity allows the compound to alkylate thiol groups on proteins, leading to the inhibition of protein disulfide isomerases (PDIs). PDIs are enzymes involved in the formation and rearrangement of disulfide bonds in proteins, and their inhibition can disrupt protein folding and function, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)aziridine-1-carboxamide is unique due to the presence of the methoxyphenyl group, which enhances its chemical reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

3647-16-3

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(2-methoxyphenyl)aziridine-1-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13)

InChI Key

REOFILVLNKDTRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CC2

Origin of Product

United States

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